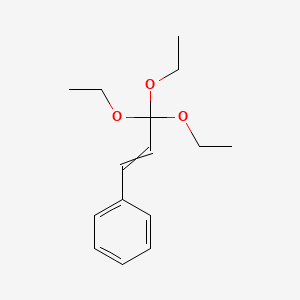

(3,3,3-Triethoxyprop-1-en-1-yl)benzene

Description

Properties

CAS No. |

63473-68-7 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

3,3,3-triethoxyprop-1-enylbenzene |

InChI |

InChI=1S/C15H22O3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3 |

InChI Key |

WVUNYYCJDJUIQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C=CC1=CC=CC=C1)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dibromocyclopropane Precursors

Dibromocyclopropane precursors are typically prepared via the addition of bromoform to styrenes under basic conditions. For example, General Procedure 2 from outlines the reaction of styrene derivatives with bromoform (1.5 equiv) and triethylbenzylammonium chloride (0.01 equiv) in the presence of aqueous NaOH (50 wt%) at 60°C. This method yields dibromocyclopropanes as viscous oils after purification via flash chromatography or distillation. Adapting this protocol to incorporate ethoxy groups would require starting with a styrene derivative pre-functionalized with ethoxy substituents.

Grignard-Mediated Ring-Opening

The dibromocyclopropane intermediate is dissolved in tetrahydrofuran (THF, 0.5 M) and treated with EtMgBr (3M in diethyl ether, 1.4–2 equiv) under nitrogen. The reaction proceeds via a concerted mechanism, where the Grignard reagent induces cleavage of the cyclopropane ring, yielding the propenyl product. For instance, General Procedure 3A in demonstrates this approach for synthesizing phenylallenes, achieving yields of 57–95%. Applying this method to a triethoxy-substituted cyclopropane precursor would theoretically generate (3,3,3-Triethoxyprop-1-en-1-yl)benzene, though steric hindrance from the ethoxy groups may necessitate elevated temperatures or extended reaction times.

Sonogashira Coupling Followed by Functionalization

The Sonogashira reaction, a palladium-catalyzed cross-coupling between aryl halides and terminal alkynes, offers a modular route to propargyl intermediates that can be further functionalized.

Synthesis of Propargyl Intermediate

As demonstrated in, 3,3-diethoxyprop-1-yne undergoes Sonogashira coupling with iodopyridines in the presence of bis(triphenylphosphine)palladium(II) chloride (0.02–0.1 equiv), copper(I) iodide (0.04–0.2 equiv), and triethylamine (1–9 equiv) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 70–90°C. For example, coupling 3,3-diethoxyprop-1-yne with 2-iodo-3-hydroxypyridine in THF at 70°C for 14 hours yields 2-(diethoxymethyl)furo[3,2-b]pyridine in 82% yield. Adapting this protocol to a benzene-derived aryl halide would produce a propargylbenzene intermediate.

Ethoxylation and Reduction

The propargyl intermediate can undergo ethoxylation at the triple bond followed by partial hydrogenation to introduce the double bond. Ethoxylation is typically achieved by treating propargyl derivatives with ethanol in the presence of acid catalysts, while hydrogenation employs palladium on carbon (Pd/C) or Lindlar catalyst under hydrogen gas. For instance, Reference Example 33-1 in describes the ethoxylation of a propargyl nitrile derivative using triethylamine and copper iodide, achieving 59% yield. Subsequent hydrogenation would yield the desired propenyl structure.

Wittig Olefination with Triethoxy-Substituted Reagents

The Wittig reaction enables the formation of carbon-carbon double bonds by reacting aldehydes or ketones with phosphorus ylides. For (3,3,3-Triethoxyprop-1-en-1-yl)benzene, this method requires a ylide bearing the triethoxypropyl group.

Synthesis of Wittig Reagent

The ylide is generated by treating a triethoxypropyltriphenylphosphonium salt with a strong base such as sodium hydride or potassium tert-butoxide. For example, triphenylphosphine reacts with 3-bromo-3,3-diethoxypropane in refluxing toluene to form the phosphonium salt, which is subsequently deprotonated to yield the ylide.

Reaction with Benzaldehyde

The ylide reacts with benzaldehyde in anhydrous tetrahydrofuran or diethyl ether, forming the desired propenyl product via a [2+2] cycloaddition followed by elimination of triphenylphosphine oxide. This method offers excellent stereoselectivity, favoring the trans-configuration of the double bond.

Nucleophilic Substitution on Propenylbenzene Derivatives

Introducing ethoxy groups via nucleophilic substitution on a pre-formed propenylbenzene scaffold provides an alternative route.

Synthesis of Propenylbenzene with Leaving Groups

A propenylbenzene derivative bearing a leaving group (e.g., bromide or tosylate) at the terminal carbon is synthesized via Friedel-Crafts alkylation or hydrohalogenation of phenylacetylene. For example, hydrobromination of phenylacetylene yields 1-bromo-1-phenylpropene, which serves as the substrate for substitution.

Ethoxylation Reaction

The bromide undergoes nucleophilic substitution with sodium ethoxide in ethanol under reflux. Triethoxy substitution requires sequential ethoxylation steps, with each step monitored by thin-layer chromatography (TLC). This method may suffer from competing elimination reactions, necessitating careful control of reaction temperature and base concentration.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

*Theoretical yields based on analogous reactions.

Mechanistic Insights and Optimization Strategies

Role of Catalysts in Cross-Coupling

Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride facilitate oxidative addition and transmetallation steps in Sonogashira couplings. Copper iodide acts as a co-catalyst, enhancing the reactivity of terminal alkynes. Optimizing the Pd:Cu ratio (typically 1:2) improves yield and reduces side reactions.

Solvent Effects

Polar aprotic solvents like DMF accelerate Sonogashira couplings by stabilizing ionic intermediates, while THF is preferred for Grignard reactions due to its ability to solubilize organomagnesium compounds.

Temperature and Reaction Time

Elevated temperatures (70–90°C) drive Sonogashira couplings to completion within 14–17 hours, whereas Grignard-mediated ring-openings proceed efficiently at room temperature.

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Triethoxyprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of (3,3,3-Triethoxyprop-1-en-1-yl)benzene.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Exploration of its pharmacological properties for therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3,3-Triethoxyprop-1-en-1-yl)benzene depends on its specific application. In organic synthesis, it may act as a building block for constructing larger molecules. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Compounds:

1,3,5-Tris(thien-2-yl)benzene (C₁₈H₁₂S₃) Substituents: Three thiophene rings attached to a benzene core. Crystal Structure: Space group Pbcn, with non-planar thiophene rings (average deviation: 0.02 Å). Disordered S atoms due to packing constraints. Impact: Thiophene’s bulkiness disrupts planarity, reducing π-π stacking efficiency.

(3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene

- Substituents : Cyclohexyl and difluoro groups on a propenyl chain.

- Physical State : Colorless oil; synthesized via trifluoromethyl alkene coupling.

- Impact : Fluorine’s electronegativity enhances polarity but reduces thermal stability compared to ethoxy groups.

(3-Chloro-1-methoxypropyl)benzene

- Substituents : Chloro and methoxy groups on a propyl chain.

- Reactivity : Chlorine acts as a leaving group, enabling nucleophilic substitutions.

Comparative Analysis:

Spectroscopic and Physical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (3,3,3-Triethoxyprop-1-en-1-yl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkyne metathesis or cross-coupling reactions. For example, alkyne metathesis (e.g., Scheme 3.3 in ) uses transition metal catalysts (e.g., Mo or W-based) under inert atmospheres. Critical parameters include temperature control (80–120°C), solvent choice (dry THF or toluene), and stoichiometric ratios of alkynes to catalysts (typically 1:0.05–0.1 mol%). Post-reduction with triethylaluminum or similar agents may stabilize the ene product . Optimization studies suggest that excess triethoxy groups require anhydrous conditions to prevent hydrolysis, with yields ranging from 45–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing (3,3,3-Triethoxyprop-1-en-1-yl)benzene’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : The vinyl proton (prop-1-en-1-yl) appears as a doublet at δ 5.8–6.2 ppm (J = 12–16 Hz), while triethoxy methyl groups show singlets at δ 1.2–1.4 ppm. Aromatic protons (benzene ring) resonate at δ 7.2–7.5 ppm as multiplet signals .

- IR Spectroscopy : Key peaks include C=C stretching (1640–1680 cm⁻¹) and C-O ether bonds (1050–1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should align with the molecular formula C₁₅H₂₂O₃ (exact mass: 250.1569 g/mol). Fragmentation patterns typically show loss of ethoxy groups (-45 m/z increments) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, in analogous compounds ( ), crystal packing effects can distort dihedral angles between the benzene ring and propenyl chain by 5–10°. Key parameters include:

- Crystallographic Data : Wavelength (e.g., Cu-Kα = 1.54178 Å), absorption coefficient (μ = 1.2–2.0 mm⁻¹), and refinement software (SHELXL-97). Anisotropic displacement parameters for triethoxy groups may highlight conformational flexibility .

Advanced Research Questions

Q. What computational approaches predict the reactivity of (3,3,3-Triethoxyprop-1-en-1-yl)benzene in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-richness of the ene moiety. For example, triethoxy substitution lowers LUMO energy (-1.8 eV vs. -1.5 eV for non-ethoxy analogs), enhancing electrophilicity. Transition state modeling (IRC analysis) predicts regioselectivity with dienophiles like maleic anhydride .

Q. How do contradictory reports on stereochemical outcomes in cycloaddition reactions arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from competing endo/exo transition states or solvent polarity effects. To resolve:

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via ¹H NMR at varying temperatures (e.g., 25°C vs. 60°C).

- Chiral HPLC or VCD Spectroscopy : Differentiate enantiomers if asymmetric induction occurs .

- Cross-Validation : Compare computational predictions (e.g., Gibbs free energy differences <2 kcal/mol) with experimental yields .

Q. What strategies mitigate challenges in synthesizing derivatives with bulky substituents?

- Methodological Answer :

- Steric Mitigation : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic esters (), where bulky ligands (e.g., SPhos) enhance turnover.

- Solvent Optimization : High-polarity solvents (DMF or DMSO) improve solubility of triethoxy groups but may require lower temperatures (0–25°C) to avoid side reactions .

- Protection/Deprotection : Temporarily mask ethoxy groups as silyl ethers (e.g., TBS) during functionalization steps .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in NMR and crystallographic data for this compound?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers (e.g., ethoxy group rotation), while SCXRD captures static geometry. Use variable-temperature NMR to detect coalescence points.

- Residual Density Maps : Analyze electron density outliers in crystallographic data to identify disordered ethoxy groups .

Q. What statistical methods are suitable for analyzing substituent effects on reaction kinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.